molecular formula C14H13F3N2O2 B2610149 1-[2-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1177360-68-7

1-[2-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2610149
CAS No.: 1177360-68-7
M. Wt: 298.265
InChI Key: KAVUUWBISZNDMQ-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, a pyrazole ring, and a carboxylic acid functional group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl and benzyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as increased thermal stability or resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Trifluoromethyl)phenyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
  • 1-[2-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide

Uniqueness

1-[2-(Trifluoromethyl)benzyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

3,5-dimethyl-1-[[2-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2/c1-8-12(13(20)21)9(2)19(18-8)7-10-5-3-4-6-11(10)14(15,16)17/h3-6H,7H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVUUWBISZNDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2C(F)(F)F)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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